C.I. Disperse orange 73

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

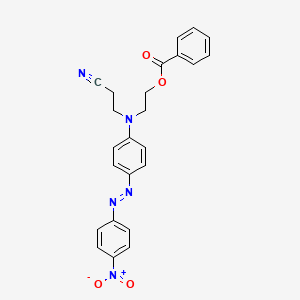

Structure

3D Structure

Propriétés

Numéro CAS |

40690-89-9 |

|---|---|

Formule moléculaire |

C24H21N5O4 |

Poids moléculaire |

443.5 g/mol |

Nom IUPAC |

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate |

InChI |

InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2 |

Clé InChI |

SCLYXZFZPIKFAH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Autres numéros CAS |

40690-89-9 |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 73 is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its molecular structure, characterized by the presence of a chromophoric azo group (-N=N-) and various substituents, imparts a brilliant orange hue.[3] This guide provides a comprehensive overview of the synthesis and characterization of Disperse Orange 73, focusing on its chemical properties, detailed manufacturing protocol, and analytical characterization methods.

Chemical Identity and Physicochemical Properties

Disperse Orange 73 is chemically identified as 2-[N-(2-cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyl benzoate.[4] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CI Name | Disperse Orange 73 | [3] |

| CAS Number | 40690-89-9 | [5][6] |

| Molecular Formula | C₂₄H₂₁N₅O₄ | [3][5] |

| Molecular Weight | 443.45 g/mol | [3][5] |

| Appearance | Orange to reddish-brown powder | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695). | [7] |

Synthesis of Disperse Orange 73

The synthesis of Disperse Orange 73 is a multi-step process involving the preparation of a coupling component followed by a diazotization-coupling reaction. The overall manufacturing method involves the diazotization of p-nitroaniline and its subsequent coupling with a benzoylated derivative of N-cyanoethyl-N-hydroxyethylaniline.[4]

Experimental Protocol

Step 1: Preparation of the Coupling Component (2-[N-(2-cyanoethyl)anilino]ethyl benzoate)

-

N-cyanoethyl-N-hydroxyethylaniline is reacted with benzoyl chloride in a suitable solvent.

-

The reaction mixture is stirred at a controlled temperature to facilitate the benzoylation of the hydroxyl group.

-

Upon completion, the product is isolated, purified, and dried.

Step 2: Diazotization of p-Nitroaniline

-

p-Nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.

-

The solution is cooled to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the p-nitroaniline solution while maintaining the low temperature and stirring vigorously.

-

The reaction is monitored for the complete conversion of the primary amine to the diazonium salt. The resulting diazonium salt solution is kept cold and used immediately in the next step.

Step 3: Azo Coupling Reaction

-

The prepared coupling component, 2-[N-(2-cyanoethyl)anilino]ethyl benzoate, is dissolved in a suitable medium.

-

The cold diazonium salt solution from Step 2 is slowly added to the solution of the coupling component with continuous stirring, while maintaining the temperature between 0-5°C.

-

The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent.

-

The coupling reaction results in the formation of the Disperse Orange 73 dye, which precipitates out of the solution.

-

The precipitated dye is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and byproducts, and then dried.

Characterization of Disperse Orange 73

The characterization of the synthesized Disperse Orange 73 is crucial to confirm its chemical structure and purity. The following analytical techniques are typically employed.

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Disperse Orange 73 is expected to show characteristic absorption bands for the nitro group (NO₂), nitrile group (C≡N), ester carbonyl group (C=O), and the azo bond (-N=N-).

Experimental Protocol: A small amount of the dried dye sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2230 - 2210 |

| C=O (ester) | 1750 - 1735 |

| N=N (azo) | ~1450 |

| NO₂ (nitro) | 1550 - 1500 and 1360 - 1290 |

| C-H (aromatic) | 3100 - 3000 |

| C-O (ester) | 1300 - 1000 |

4.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

Experimental Protocol: A dilute solution of Disperse Orange 73 is prepared in a suitable solvent (e.g., ethanol or acetone). The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

| Parameter | Expected Value |

| λmax | In the visible region, corresponding to its orange color. |

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye, confirming the connectivity of atoms and the chemical environment of the protons and carbon atoms.

Experimental Protocol: The dye sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aromatic protons | Aromatic carbons |

| Aliphatic protons (-CH₂-) | Aliphatic carbons (-CH₂-) |

| Nitrile carbon (-C≡N) | |

| Carbonyl carbon (-C=O) |

4.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dye and to obtain information about its structure through fragmentation patterns.

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

| Ion | Expected m/z |

| [M+H]⁺ | ~444.16 |

| [M+Na]⁺ | ~466.14 |

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of Disperse Orange 73.

Conclusion

This technical guide has outlined the synthesis and characterization of Disperse Orange 73. The synthesis is a well-established process involving diazotization and azo coupling. The characterization relies on a suite of standard analytical techniques to confirm the identity, structure, and purity of the final product. While detailed spectral data for Disperse Orange 73 is not widely published, the methodologies described herein provide a robust framework for its analysis. This information is intended to support researchers and professionals in the fields of dye chemistry and material science.

References

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. Disperse Orange 73 Orange F-Sf 100% Disperse Dyes - Disperse Orange 73, Orange F-Sf | Made-in-China.com [m.made-in-china.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Photophysical Properties of C.I. Disperse Orange 73

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Disperse Orange 73

This compound is a synthetic organic dye belonging to the single azo class. Its chemical structure and fundamental properties are summarized in Table 1. The chromophore system, based on the azo group (-N=N-), is responsible for its characteristic orange color. Disperse dyes are designed to be sparingly soluble in water and are applied from aqueous dispersions to hydrophobic fibers.

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | Disperse Orange 73 | |

| Chemical Class | Monoazo | |

| Molecular Formula | C₂₄H₂₁N₅O₄ | [1] |

| Molecular Weight | 443.45 g/mol | |

| CAS Number | 79300-11-1, 40690-89-9 | [1] |

| Appearance | Orange Powder | |

| Primary Application | Dyeing of polyester (B1180765) fibers | [1] |

Core Photophysical Properties and Experimental Characterization

The interaction of a dye with light is defined by its photophysical properties. These include light absorption, fluorescence emission, and the efficiencies of these processes. The following sections detail the key properties and the experimental protocols for their determination.

Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. These are fundamental to understanding the electronic transitions within the dye molecule. Azo dyes are known to exhibit solvatochromism, where the absorption and emission maxima shift depending on the polarity of the solvent.[4][5]

Table 2: Example Photophysical Data for a Representative Azo Disperse Dye (C.I. Disperse Orange 25)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Dichloromethane | 450 | 580 | 130 |

| Acetone | 445 | 570 | 125 |

| Ethanol | 440 | 565 | 125 |

| Cyclohexane | 420 | 530 | 110 |

Note: This data is for C.I. Disperse Orange 25 and is provided for illustrative purposes due to the lack of specific data for this compound.

Objective: To determine the absorption and fluorescence emission spectra of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

-

From the stock solution, prepare dilute solutions in the various spectroscopic grade solvents. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

-

UV-Visible Absorption Measurement:

-

Set the UV-Visible spectrophotometer to scan a wavelength range of 300-700 nm.

-

Use the corresponding pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of the dye solution in a quartz cuvette.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 750 nm.

-

Identify the wavelength of maximum emission (λmax).

-

-

Data Analysis:

-

Plot absorbance versus wavelength and fluorescence intensity versus wavelength.

-

Determine the Stokes shift by calculating the difference between the emission λmax and the absorption λmax.

-

Repeat the measurements in different solvents to investigate solvatochromic effects.

-

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Table 3: Example Quantum Yield Data for a Representative Azo Dye

| Solvent | Quantum Yield (Φf) |

| Dichloromethane | 0.15 |

| Acetone | 0.12 |

| Ethanol | 0.10 |

| Cyclohexane | 0.05 |

Note: This data is hypothetical and for illustrative purposes.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution (as prepared above)

-

Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.

-

Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each at the same excitation wavelength. The absorbance should be kept below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

x denotes the sample and st denotes the standard

-

-

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

Table 4: Example Fluorescence Lifetime Data for a Representative Azo Dye

| Solvent | Fluorescence Lifetime (τ) (ns) |

| Dichloromethane | 1.8 |

| Acetone | 1.5 |

| Ethanol | 1.2 |

| Cyclohexane | 0.8 |

Note: This data is hypothetical and for illustrative purposes.

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

TCSPC system with a pulsed laser source (e.g., a picosecond diode laser)

-

Photomultiplier tube (PMT) or other sensitive detector

Procedure:

-

Instrument Setup:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for many excitation-emission cycles.

-

-

Data Acquisition:

-

A histogram of the number of photons detected versus time is constructed. This decay curve represents the probability of fluorescence emission over time.

-

-

Data Analysis:

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ) Where:

-

I(t) is the intensity at time t

-

I₀ is the initial intensity

-

τ is the fluorescence lifetime

-

-

Potential Applications in Research and Development

While primarily an industrial dye, a thorough understanding of the photophysical properties of this compound could open avenues for its use in research applications. For instance, its solvatochromic nature could be exploited in the development of sensors for solvent polarity. If found to have suitable photostability and quantum yield, it could potentially be explored as a fluorescent probe in non-biological systems.

Conclusion

This technical guide has outlined the necessary experimental framework for the comprehensive characterization of the photophysical properties of this compound. Although specific quantitative data for this dye is not currently available in the public domain, the provided protocols for absorption and emission spectroscopy, quantum yield determination, and fluorescence lifetime measurements offer a clear path for its investigation. The illustrative data from related azo dyes serves to contextualize the expected behavior of this compound. A detailed understanding of these properties is crucial for any potential application beyond its traditional use in the textile industry and provides valuable insights for the design of new functional dyes.

References

- 1. Disperse Orange 73 Orange F-Sf 100% Disperse Dyes - Disperse Orange 73 and Orange F-Sf [orienchem.en.made-in-china.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Disperse Orange 73 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Disperse Orange 73 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 73, a monoazo dye used in the textile industry and other specialized applications. Understanding the solubility of this dye in various organic solvents is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies. While specific quantitative solubility data for Disperse Orange 73 is not extensively published, this guide synthesizes available information on its general solubility, provides a detailed protocol for its experimental determination, and presents illustrative data.

Introduction to Disperse Orange 73

Disperse Orange 73 (CAS No. 79300-11-1) is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its ability to dye hydrophobic fibers such as polyester.[1] Its chemical structure, C₂₄H₂₁N₅O₄, imparts a brilliant orange hue. The molecule's relatively nonpolar nature dictates its solubility behavior, favoring dissolution in organic solvents over aqueous media.

Solubility of Disperse Orange 73: An Overview

Disperse Orange 73 is known to be practically insoluble in water but exhibits solubility in a range of organic solvents. This solubility is a key factor in its application, particularly in dyeing processes where the dye is transferred from a dispersion to the fiber. The general principle of "like dissolves like" applies, with the dye showing greater affinity for more polar organic solvents.

While precise, publicly available quantitative data is limited, it is established that Disperse Orange 73 is soluble in solvents such as acetone (B3395972) and ethanol.[1] The extent of solubility is influenced by factors including the specific solvent, temperature, and the presence of other chemical agents like dispersing agents.

Quantitative Solubility Data (Illustrative)

| Organic Solvent | Chemical Class | Temperature (°C) | Illustrative Solubility (g/L) |

| Acetone | Ketone | 25 | 2.5 |

| Ethanol | Alcohol | 25 | 1.8 |

| Methanol | Alcohol | 25 | 1.5 |

| N,N-Dimethylformamide (DMF) | Amide | 25 | 5.0 |

| Toluene | Aromatic Hydrocarbon | 25 | 0.5 |

| Dichloromethane | Halogenated Hydrocarbon | 25 | 1.2 |

| Ethyl Acetate | Ester | 25 | 2.0 |

| n-Hexane | Aliphatic Hydrocarbon | 25 | <0.1 |

Note: These values are for illustrative purposes only and should be confirmed by experimental measurement.

Experimental Protocol for Determining the Solubility of Disperse Orange 73

The solubility of Disperse Orange 73 in an organic solvent can be accurately determined using UV-Visible spectrophotometry. This method relies on the dye's ability to absorb light at a specific wavelength and the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Visible spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent and wavelength)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of Disperse Orange 73.

Detailed Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of Disperse Orange 73 and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λmax) of the dye in the specific solvent by scanning the absorbance of one of the standard solutions across the visible spectrum.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of Disperse Orange 73 to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Measurement and Calculation:

-

After equilibration, allow the solution to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible filter to remove all undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of Disperse Orange 73 in the solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can affect the solubility of Disperse Orange 73 in organic solvents:

-

Solvent Polarity: As a moderately polar molecule, Disperse Orange 73 will generally exhibit higher solubility in polar organic solvents like DMF, acetone, and alcohols compared to nonpolar solvents like hexane.

-

Temperature: The solubility of solids in liquids typically increases with temperature. This is a critical parameter in dyeing processes, where elevated temperatures are used to increase dye solubility and facilitate its diffusion into the fiber.

-

Molecular Structure of the Dye: The presence of polar functional groups in the dye molecule can influence its interaction with solvent molecules.

-

Presence of Other Solutes: Dispersing agents and other additives in a formulation can impact the apparent solubility of the dye.

Conclusion

While specific quantitative solubility data for Disperse Orange 73 remains a gap in readily accessible literature, its general solubility characteristics are understood. For researchers and professionals requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination using UV-Visible spectrophotometry. A thorough understanding and experimental quantification of the solubility of Disperse Orange 73 in relevant organic solvents are paramount for the effective and efficient use of this dye in various industrial and research applications.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of C.I. Disperse Orange 73

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation of C.I. Disperse Orange 73 based on the general behavior of analogous monoazo disperse dyes. Due to a lack of publicly available experimental data specific to this dye, the quantitative data and degradation pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound is a monoazo disperse dye widely utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical structure, characterized by a nitro-substituted diazenyl group and a complex amine substituent, dictates its tinctorial properties and its performance under various conditions, including thermal stress. Understanding the thermal stability and degradation profile of this compound is critical for optimizing dyeing processes, ensuring product quality, and assessing its environmental fate. This guide provides a detailed examination of its expected thermal behavior, methodologies for its analysis, and a proposed degradation pathway.

Thermal Stability Assessment

The thermal stability of a dye is a measure of its resistance to decomposition at elevated temperatures. This is a crucial parameter for disperse dyes, which are often applied at high temperatures during thermosol dyeing. While specific experimental data for this compound is not available, the following table summarizes typical thermal stability data for a representative high-energy disperse azo dye, which would be obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Representative Thermal Stability Data for a High-Energy Disperse Azo Dye

| Parameter | Typical Value Range | Analytical Technique | Significance |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | TGA | Temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | TGA (DTG curve) | The temperature at which the rate of weight loss is highest. |

| Residue at 600 °C | 20 - 40% | TGA | Indicates the amount of non-volatile carbonaceous char remaining. |

| Melting Point (Tm) | 150 - 200 °C | DSC | Indicates the transition from a solid to a liquid state. |

| Enthalpy of Fusion (ΔHf) | 20 - 50 J/g | DSC | The amount of energy required to melt the substance. |

| Exothermic Decomposition | Observed >300 °C | DSC | Indicates that the decomposition process releases heat. |

Note: The data presented in this table is illustrative and based on the general thermal behavior of high-energy disperse azo dyes. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

To definitively determine the thermal stability and degradation products of this compound, a combination of thermal analysis and chromatographic techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The weight of the sample is continuously monitored as the temperature is increased from ambient to a final temperature (e.g., 800 °C).

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the dye.

Methodology:

-

A small amount of the this compound sample is introduced into a pyrolyzer, which is directly coupled to a GC-MS system.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 700 °C) in an inert atmosphere (e.g., helium).

-

The thermal decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with mass spectral libraries and known fragmentation patterns.

Proposed Thermal Degradation Pathway

Based on the chemical structure of this compound, which contains a nitro group, an azo linkage, an ester group, and a cyanoethyl group, a plausible thermal degradation pathway can be proposed. The primary degradation is expected to initiate at the weakest bonds, which are typically the C-N and N=N bonds of the azo group, as well as the ester linkage.

The proposed pathway involves the initial homolytic cleavage of the azo bond, leading to the formation of two primary radical fragments. These highly reactive radicals can then undergo a series of secondary reactions, including hydrogen abstraction, rearrangement, and further fragmentation, to yield a complex mixture of smaller, more stable volatile and semi-volatile compounds.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

The comprehensive analysis of the thermal stability and degradation of a dye like this compound follows a structured workflow, integrating multiple analytical techniques to provide a complete picture of its behavior under thermal stress.

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

An In-Depth Technical Guide on the Toxicological Data and Safety of C.I. Disperse Orange 73

Disclaimer: There is a significant lack of publicly available toxicological data for the chemical substance C.I. Disperse Orange 73. This guide provides available information on its identity and adopts a read-across approach to infer potential toxicological properties from a structurally similar analogue, C.I. Disperse Orange 1. This assessment should be considered indicative and not a substitute for specific testing of this compound.

Introduction to this compound

This compound is a synthetic dye belonging to the monoazo class of colorants. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile industry for dyeing synthetic fibers.

Chemical Identity of this compound:

| Property | Value |

| C.I. Name | Disperse Orange 73 |

| C.I. Number | 111193 |

| CAS Number | 79300-11-1 |

| Molecular Formula | C₂₄H₂₁N₅O₄ |

| Molecular Weight | 443.45 g/mol |

| Chemical Class | Monoazo Dye |

| Manufacturing Method | Produced by the diazotization of 4-Nitrobenzenamine and coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. |

Toxicological Assessment Strategy: Read-Across Approach

Due to the scarcity of specific toxicological data for this compound, a read-across approach is employed. This method uses data from a well-studied, structurally similar chemical (an analogue) to predict the properties of the substance with limited data.

Selection of Analogue:

C.I. Disperse Orange 1 (CAS No. 2581-69-3) has been chosen as a suitable analogue for this assessment. The rationale for this selection is based on the following structural similarities:

-

Monoazo Class: Both this compound and C.I. Disperse Orange 1 are monoazo dyes.[1]

-

Shared Core Structure: Both dyes share the same 4-nitrophenylazo-phenylamine core structure, which is often the primary driver of toxicological activity in this class of dyes.

The primary structural difference lies in the substitution on the amine of the coupling component. While this difference can influence properties like solubility and bioavailability, the shared core allows for a scientifically justified read-across for several toxicological endpoints.

Toxicological Profile of the Analogue: C.I. Disperse Orange 1

The following sections summarize the available toxicological data for C.I. Disperse Orange 1.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure. The available information for Disperse Orange 1 is qualitative, suggesting potential for irritation.[2]

Table 1: Summary of Acute Toxicity Data for C.I. Disperse Orange 1

| Endpoint | Result | Species | Reference |

| Oral LD50 | Data not available | - | - |

| Dermal LD50 | Data not available | - | - |

| Inhalation LC50 | Data not available | - | - |

| Eye Irritation | May cause eye irritation | Not specified | [2] |

| Skin Irritation | May cause skin irritation | Not specified | [2] |

Genotoxicity and Mutagenicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). Several studies have investigated the genotoxic potential of Disperse Orange 1.

Table 2: Summary of Genotoxicity Data for C.I. Disperse Orange 1

| Assay | Cell Line/Organism | Concentration/Dose | Result | Reference |

| Comet Assay | Human hepatoma (HepG2) cells | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic (DNA damage) | [3] |

| Salmonella/Microsome Mutagenicity Assay (Ames Test) | S. typhimurium strains TA98 and YG1041 | Not specified | Mutagenic (induces frameshift mutations) | [3] |

These results indicate that Disperse Orange 1 has the potential to be genotoxic and mutagenic.[3] The mutagenicity was enhanced in bacterial strains that overproduce nitroreductase and o-acetyltransferase, suggesting that metabolic activation plays a role in its genotoxic mechanism.[3]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. Disperse dyes are known to be potential skin sensitizers.

Table 3: Summary of Skin Sensitization Data for C.I. Disperse Orange 1

| Assay | Species | Result | Reference |

| Not specified | Not specified | Potential for skin sensitization | [4] |

Carcinogenicity

There is limited direct evidence for the carcinogenicity of Disperse Orange 1. However, it is noted as a "questionable carcinogen with experimental tumorigenic data".[5] This suggests that further investigation is warranted.

Experimental Protocols

Detailed experimental protocols for the studies on C.I. Disperse Orange 1 are not fully described in the available literature. However, based on the assays mentioned, the general methodologies are outlined below.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

General Protocol:

-

Cell Treatment: HepG2 cells are exposed to various concentrations of the test substance (e.g., Disperse Orange 1) for a defined period.

-

Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The cells are lysed using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Salmonella/Microsome Mutagenicity Assay (Ames Test)

This is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.

General Protocol:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.

-

Metabolic Activation: The test substance is often incubated with a liver enzyme extract (S9 fraction) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to the test substance (with and without S9 activation) on a minimal agar (B569324) plate lacking histidine.

-

Incubation: The plates are incubated for a specified period.

-

Scoring: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

Signaling Pathways and Experimental Workflows

No specific signaling pathways affected by this compound or its analogue, Disperse Orange 1, have been detailed in the available literature. However, the genotoxicity data for Disperse Orange 1 suggests a logical workflow for its toxicological evaluation.

Diagram 1: Logical Workflow for Genotoxicity Assessment of a Disperse Azo Dye

Caption: A generalized workflow for assessing the genotoxic potential of a disperse azo dye.

Safety and Handling

Given the potential for skin and eye irritation, genotoxicity, and skin sensitization based on the read-across data from C.I. Disperse Orange 1, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area to minimize dust and aerosol formation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

References

C.I. Disperse Orange 73 molecular formula C24H21N5O4

Molecular Formula: C₂₄H₂₁N₅O₄ C.I. Name: C.I. Disperse Orange 73 C.I. Number: 111193 CAS Numbers: 79300-11-1, 40690-89-9 Class: Monoazo Dye

This technical guide provides a comprehensive overview of this compound, a monoazo disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, with a focus on its chemical properties, synthesis, analysis, and toxicological profile.

Physicochemical Properties

This compound is an orange-red to brilliant orange powder. As a disperse dye, it is characterized by its low solubility in water but can be dissolved in certain organic solvents such as acetone (B3395972) and ethanol.[1] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.

A summary of the available quantitative physicochemical data is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 443.45 g/mol | |

| Density | 1.23 g/cm³ | [1] |

| Boiling Point | 672.1 °C at 760 mmHg | [1] |

| Flash Point | 360.3 °C | [1] |

| Refractive Index | 1.615 | [1] |

Synthesis

The synthesis of this compound is a two-step process involving diazotization and an azo coupling reaction. The key raw materials are p-nitroaniline and N-cyanoethyl-N-hydroxyethyl aniline (B41778), which is first benzoylated to form the coupling component.[2]

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-stage process: the formation of the diazonium salt from p-nitroaniline and the subsequent coupling with the prepared benzoylated aniline derivative.

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure

The following is a generalized protocol based on the established chemistry for this class of dyes. Specific quantities and reaction conditions may vary based on patented processes.

Part 1: Preparation of the Coupling Component (2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate)

-

N-cyanoethyl-N-hydroxyethyl aniline is reacted with benzoyl chloride in an appropriate solvent and potentially in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is stirred until the benzoylation is complete.

-

The product is isolated, for example, by precipitation and filtration, and may be purified further if necessary.

Part 2: Diazotization of p-Nitroaniline

-

p-Nitroaniline is dissolved or suspended in an aqueous acidic solution (e.g., hydrochloric acid).

-

The mixture is cooled to a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the diazonium salt.

Part 3: Azo Coupling Reaction

-

The prepared coupling component from Part 1 is dissolved or suspended in a suitable medium.

-

The cold diazonium salt solution from Part 2 is slowly added to the coupling component solution.

-

The pH of the reaction mixture is controlled, as the coupling reaction is pH-dependent.

-

The reaction is allowed to proceed until the formation of the this compound dye is complete, which often precipitates from the reaction mixture.

-

The final product is isolated by filtration, washed, and dried.

Analytical Methods

The analysis of this compound, particularly in textile and environmental samples, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a common method, often coupled with Mass Spectrometry (MS) for confirmation.[3][4][5]

Experimental Protocol: HPLC-PDA-MS Analysis

This protocol is a general guideline for the quantitative analysis of this compound.

1. Sample Preparation (Textile) a. A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol, chlorobenzene) under sonication at an elevated temperature (e.g., 50 °C for 30 minutes).[4][6] b. The extract is centrifuged, and the supernatant is filtered (e.g., through a 0.22 µm PTFE filter).[4] c. The solvent is evaporated, and the residue is reconstituted in a known volume of the initial mobile phase.[4]

2. Chromatographic Conditions

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[4]

-

Mobile Phase: A gradient elution is typically used, for example, with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and an organic solvent (e.g., acetonitrile).[3]

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40 °C.

3. Detection

-

PDA Detector: Scans a range of wavelengths (e.g., 210-800 nm) to obtain the UV-Vis spectrum of the eluting peaks. The quantification wavelength would be set at the absorption maximum of the dye.

-

MS Detector: An electrospray ionization (ESI) source is commonly used. The mass spectrometer would be operated in full scan mode to identify the molecular ion and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a textile sample.

Caption: Workflow for analyzing this compound.

Toxicological Profile and Biological Activity

As a member of the azo dye class, this compound is subject to toxicological scrutiny, particularly concerning its potential for skin sensitization and the release of aromatic amines.

-

Skin Sensitization: Disperse dyes are known potential skin sensitizers, and contact dermatitis can occur from exposure to textiles colored with these dyes.

-

Mutagenicity: Azo dyes can be metabolized (azo-reduced) by intestinal microflora or skin bacteria to form aromatic amines, some of which are known or suspected carcinogens. While specific data for Disperse Orange 73 is limited, related disperse azo dyes have been shown to induce DNA damage and cytotoxic effects in in-vitro studies.

-

Environmental Concerns: The use of this compound has raised environmental concerns due to the potential for the presence of harmful impurities, such as dichlorophenol and trichlorophenol, in the final product, which can be released into textile effluents.[7]

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific biological signaling pathways. Research in this area for many industrial dyes is limited. The primary focus of toxicological studies on azo dyes is on the genotoxicity of their reductive cleavage products (aromatic amines) rather than the parent dye's interaction with cellular signaling.

Applications

The primary application of this compound is in the dyeing and printing of synthetic textiles, including:

-

Polyester fibers and fabrics

-

Polyester/cotton blends

-

Polyester/vinegar fiber blends

It is valued for its brilliant orange shade and good fastness properties. It can be used for monochromatic dyeing and is also a component in creating mixed colors, such as certain disperse blacks. Additionally, it finds use in the formulation of printing inks.[1]

Conclusion

This compound is a commercially significant monoazo disperse dye with well-established applications in the textile industry. Its synthesis is based on classical diazo chemistry. While analytical methods for its detection are available, a significant gap exists in the public domain regarding detailed, experimentally verified physicochemical data, comprehensive spectral analyses, and, most notably, its potential interactions with biological systems at the molecular level. For professionals in drug development, the key takeaway is the general toxicological profile of azo dyes, including the potential for skin sensitization and the generation of potentially harmful aromatic amines upon metabolic reduction. Further research would be required to elucidate any specific interactions with cellular signaling pathways.

References

An In-Depth Technical Guide to the Manufacturing of Disperse Orange 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 73, also identified by the Colour Index number 111193, is a monoazo dye recognized for its brilliant orange hue.[1] With the chemical formula C₂₄H₂₁N₅O₄ and a molecular weight of 443.45 g/mol , this dye is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blends.[1] The manufacturing of Disperse Orange 73 involves a two-step synthesis process common to many azo dyes: a diazotization reaction followed by an azo coupling reaction. This guide provides a detailed overview of the manufacturing methods, including the synthesis of key intermediates, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The fundamental manufacturing process for Disperse Orange 73 involves two primary chemical reactions:

-

Diazotization of 4-Nitroaniline (B120555): 4-Nitroaniline is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000), to form the final Disperse Orange 73 dye.[1]

An alternative raw material mentioned for the coupling component is N-cyanoethyl-N-hydroxyethyl aniline.[2]

Experimental Protocols

While specific industrial-scale protocols are often proprietary, the following sections outline the general laboratory procedures for the key reaction steps based on established chemical principles for azo dye synthesis.

Synthesis of the Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

Diazotization of 4-Nitroaniline

The conversion of 4-nitroaniline to its diazonium salt is a critical step that requires careful temperature control.

Reaction:

4-Nitroaniline + NaNO₂ + 2HCl → 4-Nitrobenzenediazonium chloride + NaCl + 2H₂O

General Protocol:

-

A suspension of 4-nitroaniline in an aqueous acidic solution (typically hydrochloric acid or sulfuric acid) is prepared in a reaction vessel.

-

The mixture is cooled to a temperature between 0-5°C using an ice bath. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is then added slowly to the 4-nitroaniline suspension while maintaining the low temperature.

-

The reaction is stirred until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine.

Azo Coupling Reaction

The diazonium salt solution is then immediately used in the coupling reaction with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.

Reaction:

4-Nitrobenzenediazonium chloride + 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate → Disperse Orange 73 + HCl

General Protocol:

-

The coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is dissolved or suspended in a suitable solvent, often in the presence of a weak acid or a buffer to control the pH.

-

The cold diazonium salt solution is added gradually to the solution of the coupling component.

-

The reaction mixture is stirred until the coupling is complete, which is often indicated by the formation of a colored precipitate. The pH of the reaction is a critical parameter and is typically maintained in the weakly acidic to neutral range for coupling with N-substituted anilines.

-

The resulting Disperse Orange 73 dye precipitates out of the solution.

Purification and Finishing

The crude Disperse Orange 73 is collected by filtration and washed with water to remove any remaining salts and acids. Further purification may involve recrystallization from a suitable solvent to achieve the desired purity. The final product is then dried, ground, and often blended with dispersing agents to facilitate its application in dyeing processes.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain, the following tables provide a general overview of the key chemical entities and typical reaction conditions.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 100-01-6 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |

| 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate | C₁₈H₁₈N₂O₂ | 294.35 | 25047-90-9 |

Table 2: Typical Reaction Parameters

| Reaction Step | Temperature Range (°C) | pH Range | Key Considerations |

| Diazotization | 0 - 5 | Strongly Acidic | Strict temperature control is essential to prevent diazonium salt decomposition. |

| Azo Coupling | 0 - 10 | Weakly Acidic to Neutral | pH control is critical for directing the coupling reaction and maximizing yield. |

Mandatory Visualizations

Signaling Pathway of Disperse Orange 73 Synthesis

Caption: Synthesis pathway of Disperse Orange 73.

Experimental Workflow for Disperse Orange 73 Synthesis

Caption: General experimental workflow for Disperse Orange 73 synthesis.

Conclusion

The manufacturing of Disperse Orange 73 follows a well-established synthetic route for azo dyes. The process hinges on the precise control of reaction conditions, particularly temperature during diazotization and pH during the coupling stage, to ensure high yield and purity of the final product. While the fundamental chemistry is clear, specific industrial methodologies may vary to optimize efficiency and product quality. Further research into detailed patent literature may provide more specific quantitative data and refined experimental protocols.

References

An In-depth Technical Guide to the Single Azo Dye: Disperse Orange 73

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of C.I. Disperse Orange 73, a single azo class dye. It covers its core structure, synthesis, and known technical data, presented for an audience with a professional background in chemistry and materials science.

Core Structure and Chemical Identity

Disperse Orange 73 is classified as a monoazo dye, meaning its chromophore—the part of the molecule responsible for color—is characterized by a single azo group (-N=N-) connecting two aromatic rings. This fundamental structure is key to its tinctorial properties.

The synthesis of Disperse Orange 73 involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1][2] Specifically, the manufacturing method consists of the diazotization of 4-Nitrobenzenamine and its subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.[1]

Table 1: Chemical and Physical Properties of Disperse Orange 73

| Property | Value | Reference(s) |

| C.I. Name | Disperse Orange 73 | [1] |

| C.I. Number | 111193 | [1] |

| CAS Registry No. | 79300-11-1, 40690-89-9 | [1][3] |

| Molecular Formula | C₂₄H₂₁N₅O₄ | [1] |

| Molecular Weight | 443.45 g/mol | [1] |

| Appearance | Orange-red powder/grain | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol. | [4] |

Synthesis and Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary and not publicly available, the general methodology for producing Disperse Orange 73 is well-established in dyestuff chemistry. The process can be broken down into the diazotization of the amine and the subsequent coupling reaction.

Experimental Protocol: General Synthesis of Disperse Orange 73

This protocol is a generalized representation based on standard azo coupling procedures. Exact parameters such as temperature, reaction time, and purification methods would be optimized in a laboratory or industrial setting.

-

Step 1: Diazotization of 4-Nitrobenzenamine

-

4-Nitrobenzenamine (the diazo component) is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid.

-

The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

-

A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled amine solution. The reaction is kept under strict temperature control to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization is typically monitored by testing for the presence of excess nitrous acid.

-

-

Step 2: Azo Coupling

-

The coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is dissolved or suspended in a suitable medium.[5]

-

The cold diazonium salt solution from Step 1 is then slowly added to the solution of the coupling component.

-

The reaction mixture is stirred until the coupling reaction is complete, which results in the precipitation of the Disperse Orange 73 dye.

-

-

Step 3: Purification and Isolation

-

The precipitated dye is collected by filtration.

-

The crude dye is washed with water to remove any unreacted starting materials and by-products.

-

Further purification may be achieved through recrystallization from a suitable organic solvent or through column chromatography to achieve high purity for analytical standards.[6]

-

The final product is dried to yield the Disperse Orange 73 powder.[2]

-

Quantitative Data and Performance

The performance of a disperse dye is critical for its application in the textile industry. This is evaluated through various fastness tests, which measure the resistance of the color to different environmental factors.

Table 2: Fastness Properties of Disperse Orange 73

| Fastness Test | Rating | Description of Scale |

| Light (Xenon Arc) | 6-7 | 1 (very poor) to 8 (excellent) |

| Washing | 4-5 | 1 (very poor) to 5 (excellent) |

| Sublimation | 4-5 | 1 (very poor) to 5 (excellent) |

| Rubbing (Dry) | 4 | 1 (very poor) to 5 (excellent) |

| Rubbing (Wet) | 4 | 1 (very poor) to 5 (excellent) |

| Data sourced from a technical sheet by Hangzhou Epsilon Chemical Co., Ltd.[3] |

Mechanism of Action in Dyeing

Disperse dyes are designed for coloring hydrophobic synthetic fibers like polyester. Their low water solubility is central to their dyeing mechanism, which is a process of transferring the dye from an aqueous dispersion into the solid "organic solvent" of the fiber.

The dyeing process typically involves:

-

Dispersion: The dye is finely ground and dispersed in water with the aid of dispersing agents.

-

Adsorption: At elevated temperatures (typically 130°C for polyester), the amorphous regions of the polymer fibers swell, allowing the dye molecules to be adsorbed onto the fiber surface.

-

Diffusion: The adsorbed dye molecules then diffuse into the fiber, where they are held in place by non-ionic forces such as van der Waals forces and dipole interactions.

Toxicological Profile and Potential Signaling Pathways

While specific toxicological data for Disperse Orange 73 is limited in publicly accessible literature, the broader class of azo dyes has been studied for potential health effects. Some azo dyes are known to have mutagenic and genotoxic properties, and they have been implicated as contact allergens.[7]

The toxicological concern with azo dyes often relates to the potential for reductive cleavage of the azo bond, which can release aromatic amines. The nature of these amines determines the toxicological risk. Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial function in cell lines.[8] This suggests that at a cellular level, some disperse dyes may induce oxidative stress or interfere with key metabolic pathways.

The potential mechanism of cytotoxicity for some azo dyes involves their metabolic activation, which can lead to the formation of reactive intermediates that can damage cellular macromolecules like DNA.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Orange 73 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C.I. Disperse Orange 73 in Polyester Fabric Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of C.I. Disperse Orange 73 (CAS No. 79300-11-1) in the dyeing of polyester (B1180765) fabrics. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing outcomes.

Dye Properties

This compound is a monoazo disperse dye known for its brilliant orange to reddish-orange shade on polyester fibers.[1][2] It is primarily used for dyeing and printing on polyester, as well as polyester/cotton and polyester/viscose blends.[1][3] The dye exhibits good overall fastness properties, making it suitable for various textile applications.[1][3]

| Property | Value |

| C.I. Name | Disperse Orange 73 |

| C.I. Number | 111193 |

| CAS Number | 79300-11-1, 40690-89-9 |

| Molecular Formula | C₂₄H₂₁N₅O₄ |

| Molecular Weight | 443.45 g/mol |

| Chemical Class | Monoazo |

| Appearance | Orange to reddish-orange powder |

| Solubility | Insoluble in water, soluble in some organic solvents |

Dyeing Mechanisms on Polyester

The application of disperse dyes like this compound to hydrophobic polyester fibers is a complex process governed by temperature, pH, and auxiliary chemicals. The dyeing mechanism involves the following key stages:

-

Dispersion: The dye, being insoluble in water, is finely dispersed in the dyebath with the aid of dispersing agents.

-

Adsorption: Under the influence of heat, the polyester fibers swell, allowing the dispersed dye particles to adsorb onto the fiber surface.

-

Diffusion: At elevated temperatures (typically above 100°C), the dye molecules diffuse from the surface into the amorphous regions of the polyester fiber.

-

Fixation: Upon cooling, the dye molecules are physically trapped within the fiber structure, resulting in a colored fabric with good fastness properties.

Experimental Protocols

Two primary methods for applying this compound to polyester fabric are High-Temperature Exhaust Dyeing and Thermosol Dyeing.

High-Temperature Exhaust Dyeing Protocol

This method is suitable for dyeing polyester in rope or yarn form in batch processes.

Apparatus:

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

-

Beakers, pipettes, and measuring cylinders

-

pH meter

-

Analytical balance

Materials:

-

This compound

-

Dispersing agent (e.g., sodium lignosulfonate)

-

Levelling agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide (B78521)

-

Un-dyed, pre-scoured 100% polyester fabric

Procedure:

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.

-

Set the liquor-to-goods ratio (LR), typically between 10:1 and 20:1.

-

To the dyebath, add:

-

Dispersing agent (e.g., 0.5 - 1.0 g/L)

-

Levelling agent (e.g., 0.5 - 1.0 g/L)

-

Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4]

-

-

Add the prepared dye dispersion to the dyebath.

-

-

Dyeing Cycle:

-

After-treatment (Reduction Clearing):

-

Drain the dyebath.

-

Prepare a fresh bath containing:

-

Sodium hydrosulfite (1-2 g/L)

-

Sodium hydroxide (1-2 g/L)

-

Detergent (0.5-1 g/L)

-

-

Treat the dyed fabric in this solution at 70°C - 80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the fabric.

-

Figure 1: High-Temperature Exhaust Dyeing Workflow for Polyester.

Thermosol Dyeing Protocol

This continuous method is highly efficient for dyeing large quantities of woven polyester or polyester-blend fabrics.

Apparatus:

-

Padding mangle

-

Infrared (IR) pre-dryer

-

Hot flue or stenter for drying and thermosol fixation

-

Washing and rinsing range

Materials:

-

This compound

-

Anti-migrating agent (e.g., sodium alginate)

-

Wetting agent

-

Acetic acid or a buffer system to maintain pH

Procedure:

-

Padding:

-

Prepare the padding liquor containing:

-

This compound (dispersed as previously described)

-

Anti-migrating agent (e.g., 10-20 g/L)

-

Wetting agent (e.g., 1-2 g/L)

-

Adjust pH to 4.5 - 5.5.[4]

-

-

Pad the polyester fabric through the liquor at a controlled pick-up percentage (typically 60-70%).

-

-

Drying:

-

Immediately after padding, pre-dry the fabric using an IR dryer to minimize dye migration.

-

Follow with drying in a hot flue or stenter at 100°C - 120°C.

-

-

Thermosol Fixation:

-

Pass the dried fabric through a thermosol unit or stenter at a high temperature, typically 190°C - 220°C, for 60-90 seconds.[4] The exact temperature and time will depend on the fabric construction and desired shade.

-

-

After-treatment:

-

The fabric is then passed through a washing range for a thorough rinse to remove unfixed dye and auxiliaries.

-

A reduction clearing step, as described in the exhaust dyeing protocol, is highly recommended to achieve optimal fastness.

-

Final rinsing and drying.

-

Figure 2: Continuous Thermosol Dyeing Process for Polyester.

Fastness Properties

The following table summarizes the typical fastness properties of polyester dyed with this compound. Ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

| Fastness Test | Standard | Rating |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 6 - 7 |

| Washing Fastness (Staining) | ISO 105-C06 | 4 - 5 |

| Washing Fastness (Change in Color) | ISO 105-C06 | 4 - 5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 - 5 |

Note: The fastness properties can vary depending on the depth of shade, dyeing process, and the quality of the after-treatment.

Conclusion

This compound is a versatile and robust dye for polyester, offering a desirable brilliant orange shade with good all-around fastness properties. Optimal dyeing results are achieved by carefully controlling the dyeing parameters, particularly temperature and pH, and by implementing a thorough after-treatment process to remove unfixed dye. The choice between high-temperature exhaust and thermosol dyeing methods will depend on the form of the textile material and the scale of production. The protocols provided herein serve as a comprehensive guide for the effective application of this dye in a research and development setting.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. textilelearner.net [textilelearner.net]

- 5. Industrial Guide to Dyeing Polyester Fabric - Skychem Group [skychemi.com]

Application Notes and Protocols for Azo Dyes in Dye-Sensitized Solar Cells: A Case for Exploring Disperse Orange 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizer, a dye molecule responsible for light absorption and electron injection, is a critical component of the DSSC. While ruthenium-based complexes have historically dominated this field, research into metal-free organic dyes, such as azo dyes, is gaining traction. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile industry. Their strong absorption in the visible spectrum, high molar extinction coefficients, and synthetic versatility make them attractive candidates for DSSC applications.[1][2]

This document provides a comprehensive overview of the application of azo dyes in DSSCs, with a particular focus on providing a framework for investigating new candidates like Disperse Orange 73. Although no direct studies on the use of Disperse Orange 73 in DSSCs have been reported, its classification as a single azo dye suggests its potential as a photosensitizer.[3] These notes offer detailed experimental protocols, performance data for analogous azo dyes, and a logical workflow for screening and characterizing new dyes in this class.

Working Principle of a Dye-Sensitized Solar Cell

A DSSC operates through a series of photoelectrochemical processes. The core components include a photoanode made of a wide-bandgap semiconductor (typically titanium dioxide, TiO₂), a sensitizing dye adsorbed onto the TiO₂ surface, an electrolyte containing a redox couple (usually iodide/triiodide), and a counter electrode coated with a catalyst (typically platinum).

Diagram of the DSSC Working Principle

References

Application Notes: C.I. Disperse Orange 73 as a Fluorescent Probe for Metal Ion Detection

For Research Use Only.

Introduction

C.I. Disperse Orange 73 is a monoazo dye, recognized for its fluorescent properties. While primarily utilized in the textile industry, its chemical structure suggests potential as a "turn-off" fluorescent sensor for the detection of specific metal ions. The electron-rich nitrogen atoms in the azo linkage and the cyano and ester groups can act as potential binding sites for metal cations. Interaction with paramagnetic metal ions, such as Fe³⁺ or Cu²⁺, can lead to quenching of the dye's fluorescence through mechanisms like photoinduced electron transfer (PET) or energy transfer. These application notes provide a hypothetical framework for the utilization of this compound as a selective fluorescent probe for the detection of ferric ions (Fe³⁺).

Principle of Detection

The proposed sensing mechanism is based on the fluorescence quenching of this compound upon selective binding to Fe³⁺ ions. In its free state, the dye exhibits fluorescence upon excitation at an appropriate wavelength. When Fe³⁺ ions are introduced, they are expected to coordinate with the functional groups of the dye molecule. This binding event disrupts the fluorophore's excited state, leading to a decrease in fluorescence intensity. This "turn-off" response is proportional to the concentration of Fe³⁺ ions, allowing for quantitative determination.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the performance of this compound as a fluorescent probe for the detection of Fe³⁺.

Table 1: Photophysical and Binding Properties

| Parameter | Value |

| Excitation Wavelength (λex) | 480 nm |

| Emission Wavelength (λem) | 590 nm |

| Quantum Yield (Φ) | 0.25 (in absence of Fe³⁺) |

| Binding Stoichiometry (Dye:Fe³⁺) | 1:1 |

| Association Constant (Ka) | 2.5 x 10⁴ M⁻¹ |

| Limit of Detection (LOD) | 1.2 µM |

| Linear Range | 1 - 20 µM |

Table 2: Selectivity Profile

| Metal Ion (at 50 µM) | Fluorescence Response (I/I₀) |

| Fe³⁺ | 0.2 |

| Na⁺ | 0.98 |

| K⁺ | 0.97 |

| Ca²⁺ | 0.95 |

| Mg²⁺ | 0.96 |

| Cu²⁺ | 0.75 |

| Ni²⁺ | 0.88 |

| Co²⁺ | 0.85 |

| Zn²⁺ | 0.92 |

| Pb²⁺ | 0.90 |

| Hg²⁺ | 0.82 |

| Al³⁺ | 0.91 |

| I₀ is the fluorescence intensity of the probe in the absence of any metal ion, and I is the intensity in the presence of the specified metal ion. |

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution (1 mM):

-

Weigh 4.43 mg of this compound (M.W. 443.45 g/mol ).

-

Dissolve the dye in 10 mL of analytical grade dimethyl sulfoxide (B87167) (DMSO) to obtain a 1 mM stock solution.

-

Store the stock solution in a dark, airtight container at 4°C.

b. Metal Ion Stock Solutions (10 mM):

-

Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, NiCl₂, CoCl₂, ZnCl₂, Pb(NO₃)₂, HgCl₂, Al(NO₃)₃) by dissolving the appropriate amount in deionized water.

-

Store these solutions at room temperature.

General Fluorescence Measurement Protocol

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM.

-

To a 3 mL quartz cuvette, add 2 mL of the 10 µM this compound working solution.

-

Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum (from 500 nm to 700 nm) with an excitation wavelength of 480 nm.

-

Add a specific volume of the metal ion stock solution to the cuvette to achieve the desired final concentration.

-

Mix the solution thoroughly and allow it to incubate for 5 minutes at room temperature.

-

Record the fluorescence emission spectrum again under the same conditions.

-

The fluorescence quenching is calculated as (I₀ - I) / I₀, where I₀ is the initial fluorescence intensity and I is the intensity after the addition of the metal ion.

Determination of Limit of Detection (LOD)

-

Prepare a series of solutions containing a fixed concentration of this compound (10 µM) and varying low concentrations of Fe³⁺ (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3 µM).

-

Measure the fluorescence intensity of each solution as described in the general protocol.

-

Plot the fluorescence intensity as a function of the Fe³⁺ concentration.

-

The LOD is calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (solution with no Fe³⁺) and k is the slope of the linear calibration curve at low concentrations.

Visualizations

Application Note: Analytical Methods for the Detection of C.I. Disperse Orange 73 in Water

For Researchers, Scientists, and Professionals in Environmental Monitoring and Chemical Analysis

Introduction

C.I. Disperse Orange 73 is a synthetic azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] The discharge of textile effluents containing such dyes into aquatic ecosystems is a significant environmental concern due to their persistence, potential toxicity, and coloration of natural waters. Effective monitoring of this compound in various water matrices is crucial for environmental protection and regulatory compliance. This document provides detailed protocols for the quantitative analysis of this compound in water samples using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and electrochemical sensing.

Analytical Approaches